Suplatast

説明

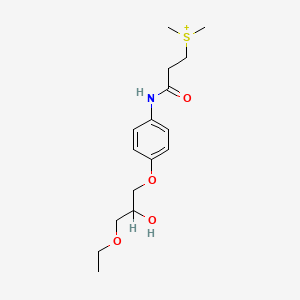

Structure

2D Structure

3D Structure

特性

CAS番号 |

94055-75-1 |

|---|---|

分子式 |

C16H26NO4S+ |

分子量 |

328.4 g/mol |

IUPAC名 |

[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium |

InChI |

InChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1 |

InChIキー |

DYZJXZOQQRXDLE-UHFFFAOYSA-O |

SMILES |

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |

正規SMILES |

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O |

他のCAS番号 |

94055-75-1 |

製品の起源 |

United States |

Mechanistic Insights into Suplatast Action at Cellular and Molecular Levels

Modulation of T-Helper Cell Subsets

Inhibition of Th2 Cytokine Production

Suplatast's principal mechanism of action lies in its ability to inhibit the synthesis and release of cytokines associated with the Th2 immune response. This targeted suppression helps to alleviate the hallmark features of allergic diseases.

This compound has been demonstrated to effectively suppress the production of IL-4, a key cytokine in the induction and maintenance of allergic responses. Studies have shown that this compound can inhibit IL-4 production by allergen-specific Th2 cell lines in a dose-dependent manner. nih.gov This inhibition is observed at the level of gene transcription, as evidenced by the decreased expression of IL-4 mRNA in peripheral blood mononuclear cells (PBMCs) following treatment with this compound. nih.gov In a murine model of contact sensitivity, this compound was shown to suppress IL-4 production in immune lymph node cells, contributing to the reduction of the ear swelling response. nih.gov Furthermore, in a clinical setting involving patients with perennial nasal allergies, treatment with this compound led to a significant decrease in the levels of IL-4. nih.gov

| Experimental Model | Cell/Tissue Type | Key Findings | Reference |

|---|---|---|---|

| In vitro | Allergen-specific human Th2 cell lines | Dose-dependent inhibition of IL-4 production. | nih.gov |

| In vitro | Phytohemagglutinin (PHA)-stimulated human PBMCs | Concentration-dependent inhibition of IL-4 production and depression of IL-4 mRNA expression. | nih.gov |

| In vivo (Murine model) | Immune lymph node cells | Suppression of IL-4 production. | nih.gov |

| Clinical Study (Perennial Allergic Rhinitis) | Human nasal mucosa | Significantly decreased levels of IL-4 after treatment. | nih.gov |

The inhibition of Interleukin-5 (IL-5), a critical cytokine for the differentiation, activation, and survival of eosinophils, is a cornerstone of this compound's anti-allergic effect. Research has consistently shown that this compound significantly reduces IL-5 production. In a study involving antigen-stimulated human Th2 cell lines, this compound inhibited IL-5 production in a dose-dependent fashion. nih.gov This effect is, at least in part, mediated by the downregulation of the transcription factor GATA-3, which is essential for IL-5 gene expression. nih.gov In animal models, this compound has been shown to inhibit the increase in IL-5 mRNA-positive cells in lung tissue and suppress IL-5 production in spleen cells. nih.govnih.gov Clinical studies in patients with perennial nasal allergies and steroid-dependent asthma have also confirmed a significant decrease in IL-5 levels following this compound treatment. nih.govnih.gov

| Experimental Model | Cell/Tissue Type | Key Findings | Reference |

|---|---|---|---|

| In vitro | Antigen-stimulated human Th2 cell lines | Dose-dependent inhibition of IL-5 production. | nih.gov |

| In vivo (Rat model of asthma) | Lung tissue | Markedly reduced expression of IL-5 and its transcription factor GATA-3. | nih.gov |

| In vivo (Guinea pig model) | Lung tissue | Significantly inhibited challenge-induced increases in IL-5 mRNA-positive cells. | nih.gov |

| In vivo (Murine model) | Spleen cells | Suppression of IL-5 production. | nih.gov |

| Clinical Study (Perennial Allergic Rhinitis) | Human nasal mucosa | Significantly decreased levels of IL-5 after treatment. | nih.gov |

This compound also demonstrates a significant inhibitory effect on the production of Interleukin-13 (IL-13), another key Th2 cytokine involved in airway hyperresponsiveness and mucus production. In a study on patients with perennial nasal allergies, treatment with this compound resulted in a significant decrease in IL-13 levels. nih.gov Interestingly, while this compound is known to suppress IL-4 release from T cells, one study found that it clearly inhibited the antigen-induced release of IL-13, but not IL-4, from human peripheral basophils, suggesting a cell-type-specific regulatory activity. nih.govnih.gov

| Experimental Model | Cell/Tissue Type | Key Findings | Reference |

|---|---|---|---|

| Clinical Study (Perennial Allergic Rhinitis) | Human nasal mucosa | Significantly decreased levels of IL-13 after treatment. | nih.gov |

| In vitro | Human peripheral basophils | Clearly inhibited antigen-induced release of IL-13. | nih.govnih.gov |

The effect of this compound on Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and activation, appears to be inhibitory and linked to the suppression of T-cell activation signaling pathways. A study demonstrated that this compound suppressed the upregulation of IL-2 gene expression in Jurkat cells, a human T-lymphocyte cell line. nih.gov This suppression was associated with the inhibition of the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway, as evidenced by the inhibition of NFAT binding to DNA. nih.gov

| Experimental Model | Cell/Tissue Type | Key Findings | Reference |

|---|---|---|---|

| In vitro | Jurkat cells (human T-lymphocyte cell line) | Suppressed ionomycin/phorbol-12-myristate-13-acetate-induced upregulation of IL-2 gene expression. | nih.gov |

| In vitro | Jurkat cells | Inhibited the binding of Nuclear Factor of Activated T-cells (NFAT) to DNA. | nih.gov |

Effects on Interferon-gamma (IFN-γ) Production

The influence of this compound on Interferon-gamma (IFN-γ), the hallmark cytokine of Th1 cells, is more complex, with studies reporting varied outcomes. Some research indicates that this compound does not significantly affect IFN-γ production. For instance, one study found no effect on IFN-γ production by both allergen-stimulated and anti-CD3 monoclonal antibody-activated T cells. nih.gov Similarly, another study using purified protein derivative (PPD)-specific Th1 cell lines showed that this compound did not inhibit IFN-γ production. nih.gov In contrast, a clinical study on patients with perennial nasal allergies reported a significant decrease in IFN-γ levels after this compound treatment. nih.gov These discrepancies may be attributable to differences in experimental models, cell types, and the specific inflammatory context being investigated.

| Experimental Model | Cell/Tissue Type | Key Findings | Reference |

|---|---|---|---|

| In vitro | Allergen-stimulated and anti-CD3 activated T cells | No effect on the production of IFN-γ. | nih.gov |

| In vitro | PPD-specific human Th1 cell lines | Did not inhibit IFN-γ production. | nih.gov |

| Clinical Study (Perennial Allergic Rhinitis) | Human nasal mucosa | Significantly decreased levels of IFN-γ after treatment. | nih.gov |

Influence on Interleukin-10 (IL-10) Production

This compound tosilate has been shown to modulate the production of Interleukin-10 (IL-10), a cytokine with complex regulatory roles in the immune system. Research indicates that this compound can lead to a down-regulation of IL-10. In a study involving concanavalin (B7782731) A (ConA) stimulated cells, the addition of this compound inhibited the proliferation of these cells and was associated with the down-regulation of gene expression for both T-helper-1 (Th1) and T-helper-2 (Th2) cytokines, including IL-10. nih.gov This led to a decreased concentration of IL-10 in the cell supernatants. nih.gov

Further clinical observations in patients with atopic dermatitis who experienced a rebound phenomenon after discontinuing steroid treatment noted an enhanced mean production of several cytokines, including IL-10, in the control group. nih.gov In contrast, the group treated with this compound tosilate did not show this enhancement in cytokine production, suggesting that this compound may prevent the upregulation of IL-10 in certain inflammatory conditions. nih.gov

| Study Context | Cell Type/Model | Effect of this compound on IL-10 | Reference |

| In vitro stimulation | Concanavalin A (ConA) blast cells | Down-regulated gene expression and decreased concentration in supernatant | nih.gov |

| Clinical study (Atopic Dermatitis) | Patients experiencing rebound phenomenon | Prevented enhancement of IL-10 production | nih.gov |

Regulation of T-Cell Proliferation and Activation

This compound tosilate exerts a regulatory influence on the proliferation and activation of T-cells. The compound has demonstrated an ability to inhibit the proliferation of T-cells when stimulated. For instance, in studies using concanavalin A (ConA) to induce T-cell proliferation, this compound effectively inhibited this process. nih.gov Furthermore, this compound has been shown to suppress the mixed lymphocyte reaction (MLR), a standard in vitro measure of T-cell proliferation and activation in response to alloantigens. nih.gov

In a clinical setting involving patients with mild asthma, treatment with this compound tosilate resulted in a significant decrease in the average number of activated T-lymphocytes in the bronchial mucosa. nih.gov Specifically, the numbers of both CD4(+) T-cells, which are crucial orchestrators of the immune response, and CD25(+) T-cells, which are typically expressed on activated T-cells and regulatory T-cells, were reduced. nih.gov This suggests that this compound can attenuate T-cell activation at sites of allergic inflammation.

| Experimental Model | Key Finding | Reference |

| In vitro Concanavalin A (ConA) blasts | Inhibition of cell proliferation | nih.gov |

| In vitro Mixed Lymphocyte Reaction (MLR) | Suppression of T-cell response | nih.gov |

| Clinical (Mild Asthma) | Decrease in CD4(+) and CD25(+) T-lymphocytes in bronchial mucosa | nih.gov |

Impact on B-Cell Function and Immunoglobulin Production

Suppression of Immunoglobulin E (IgE) Synthesis

A primary and well-documented mechanism of this compound tosilate is its ability to suppress the synthesis of Immunoglobulin E (IgE). nih.govnih.gov This effect is not due to a direct action on B-cells but is rather mediated through its influence on T-cells. nih.govnih.gov this compound selectively inhibits the production of Interleukin-4 (IL-4) by T-helper 2 (Th2) cells. nih.govnih.govnih.gov IL-4 is a critical cytokine that signals B-cells to undergo class-switching to produce IgE. By inhibiting IL-4 production, this compound effectively prevents this key step in the allergic cascade. nih.govnih.gov

| Study Model | Mechanism of Action | Outcome on IgE | Reference |

| Murine System | Inhibition of IL-4 production at the T-cell level | Suppressed primary IgE antibody response and serum IgE levels | nih.gov |

| Human in vitro model | Inhibition of IL-4 gene transcription in T-cells | Concentration-dependent suppression of allergen-dependent IgE synthesis | nih.gov |

| Human clinical trial (Allergic Rhinitis) | Reduction in serum IL-4 | Significantly decreased serum levels of specific IgE | nih.gov |

Lack of Direct Influence on B-Cell IgE Production when already stimulated

While this compound effectively inhibits the T-cell signaling that leads to IgE production, it does not appear to directly affect B-cells that have already been stimulated to produce IgE. In an experimental setting, when normal splenic B-cells were stimulated with lipopolysaccharide (LPS) and Interleukin-4 (IL-4)—a combination that directly induces B-cell proliferation and IgE synthesis—this compound did not suppress their production of IgE. nih.gov This finding underscores that the primary target of this compound's inhibitory action on the IgE pathway is the T-cell, specifically the production of IL-4, rather than the B-cell's machinery for immunoglobulin synthesis. nih.gov

Lack of Influence on Total IgG and IgM Production

The immunomodulatory effects of this compound appear to be selective for the IgE isotype. Studies have indicated that this compound does not significantly affect the production of other major immunoglobulin classes, such as IgG and IgM. In murine studies, while this compound suppressed the IgE antibody response, the same treatment did not affect the IgG antibody response. nih.gov Similarly, in in vitro studies with human cells, this compound suppressed allergen-dependent IgE synthesis without significantly affecting IgG synthesis. nih.gov This selectivity suggests that this compound's mechanism of action is specifically targeted to the Th2-dependent pathways that govern IgE production, leaving other B-cell functions, like the production of IgG, largely intact.

Effects on Eosinophil Biology

This compound tosilate significantly impacts the biology of eosinophils, key effector cells in allergic inflammation. Its primary effect is the inhibition of eosinophil production and recruitment to inflammatory sites. nih.gov This is largely attributed to its ability to suppress the production of Interleukin-5 (IL-5), a crucial cytokine for the development, differentiation, and activation of eosinophils. nih.govpatsnap.com By inhibiting Th2-cytokine production, this compound reduces the levels of IL-5, thereby limiting eosinophilia. nih.govspandidos-publications.com

In a murine model of contact sensitivity, this compound tosilate markedly inhibited both blood and tissue eosinophilia. nih.gov This inhibitory effect on eosinophil numbers was linked to the suppression of IL-5 production in spleen cells. nih.gov In clinical studies involving patients with mild asthma, treatment with this compound led to a significant decrease in the average number of infiltrating eosinophils and eosinophil cationic protein-positive (EG2(+)) cells in the bronchial mucosa. nih.gov A reduction in the ratio of eosinophils and EG2(+) cells in sputum was also observed. nih.gov These findings indicate that this compound can effectively attenuate eosinophilic inflammation in allergic diseases. nih.govpatsnap.com

| Biological Process | Mechanism | Outcome | Reference |

| Eosinophil Production | Suppression of IL-5 production | Inhibition of blood and tissue eosinophilia | nih.gov |

| Eosinophil Recruitment | Inhibition of Th2-cytokines (e.g., IL-5) | Decreased infiltration of eosinophils and EG2(+) cells in bronchial mucosa | nih.gov |

| Eosinophilic Inflammation | Attenuation of Th2-mediated responses | Reduction in eosinophil and EG2(+) cell ratios in sputum | nih.gov |

Modulation of Eosinophil Activation and Cell Death Pathways (e.g., Chloride Ion Channels)

This compound tosilate appears to modulate eosinophil function through its interaction with chloride ion channels. nih.gov Alterations in these channels are implicated in changes in cell shape and volume, which are critical for cell migration and activation. nih.gov Research has shown that this compound (IPD) increases both inward and outward chloride currents in human blood eosinophils. nih.gov This interaction is thought to be a potential mechanism underlying its anti-allergic and anti-asthmatic effects. nih.gov

Specific binding sites for this compound have been identified on human blood eosinophils. nih.gov Notably, chloride channel blockers can compete with this compound for these binding sites in a dose-dependent manner, further suggesting a direct interaction. nih.gov The activation of chloride channels by this compound may influence various eosinophil functions, including the respiratory burst, chemotaxis, and adhesion to endothelial cells. nih.gov While the precise downstream signaling pathways linked to these chloride channels and their direct role in eosinophil cell death (apoptosis) require further elucidation, their modulation represents a key aspect of this compound's mechanism of action. nih.govnih.gov

Interactions with Antigen-Presenting Cells (APCs) and Dendritic Cells (DCs)

This compound tosilate exerts significant immunomodulatory effects by interacting with antigen-presenting cells (APCs), particularly dendritic cells (DCs), which are pivotal in initiating and shaping adaptive immune responses. nih.govnih.gov

Alterations in Co-stimulatory Molecule Expression (CD1a, CD40, CD80, CD83, CD86)

A critical aspect of this compound's mechanism involves the downregulation of co-stimulatory molecules on the surface of DCs. nih.govnih.govnih.gov These molecules are essential for the effective activation of T cells. Studies have demonstrated that this compound significantly inhibits the expression of CD1a, CD80, and CD86 on immature DCs, and CD1a, CD80, CD83, and CD86 on mature DCs. nih.gov Furthermore, in vivo studies in mice with allergic disorders showed that this compound treatment suppressed the expression of CD40 and CD86 on splenic lymphocytes, although it did not affect CD80 expression in that particular model. nih.gov

The table below details the observed effects of this compound tosilate on the expression of various co-stimulatory molecules on dendritic cells.

| Co-stimulatory Molecule | Effect on Immature DCs | Effect on Mature DCs | Reference |

| CD1a | Inhibition | Inhibition | nih.gov |

| CD40 | Not specified | Downregulation | nih.gov |

| CD80 | Inhibition | Inhibition/Downregulation | nih.govnih.gov |

| CD83 | Not specified | Inhibition | nih.gov |

| CD86 | Inhibition | Inhibition/Downregulation | nih.govnih.gov |

By reducing the expression of these vital co-stimulatory molecules, this compound impairs the ability of APCs to fully activate T cells, thereby dampening the subsequent T-cell mediated immune response. nih.gov

Regulation of Cytokine Secretion from APCs (e.g., IL-12)

This compound also modulates the function of APCs by altering their cytokine secretion profile. nih.govnih.gov Specifically, it has been shown to reduce the production of Interleukin-12 (IL-12) by dendritic cells. nih.govnih.gov IL-12 is a key cytokine that promotes the differentiation of T-helper 1 (Th1) cells. By inhibiting IL-12 secretion, this compound can influence the balance of the immune response. nih.govnih.gov Research has shown that DCs treated with this compound have reduced IL-12 production. nih.gov In one study, this compound significantly inhibited the secretion of both IL-12p70 and IL-12p40 from monocyte-derived dendritic cells. nih.gov

Modulation of Toll-Like Receptor (TLR) Expression (TLR2, TLR4, CD14)

This compound has been observed to modulate the expression of Toll-like receptors (TLRs) on APCs. nih.gov TLRs are crucial for the recognition of pathogen-associated molecular patterns and the initiation of innate immune responses. A study demonstrated that this compound down-regulates the gene expression of TLR2, TLR4, and CD14 on splenocytes stimulated with lipopolysaccharide (LPS) and peptidoglycan (PGN), which are agonists for TLR4 and TLR2, respectively. nih.gov This suggests that this compound may interfere with the initial stages of APC activation by microbial products, thereby modulating the subsequent innate and adaptive immune responses. nih.gov

Influence on Histamine (B1213489) Signaling Pathways

This compound tosilate influences histamine signaling pathways through both direct and indirect mechanisms, contributing to its anti-allergic effects. nih.govresearchgate.net It has been shown to inhibit histamine signaling by suppressing the gene expression of the histamine H1 receptor (H1R). nih.govresearchgate.net This suppression is achieved through two main routes: the inhibition of histidine decarboxylase (HDC) gene transcription and the inhibition of IL-4 gene transcription. nih.govresearchgate.net

Down-regulation of Histamine H1 Receptor (H1R) Gene Expression

This compound has been shown to modulate the expression of the Histamine H1 Receptor (H1R), a key component in the allergic inflammatory cascade. Research using a toluene-2,4-diisocyanate (TDI)-sensitized rat model of allergic rhinitis demonstrated that pretreatment with this compound significantly suppressed the TDI-induced increase in H1R mRNA levels in the nasal mucosa. This suggests that this compound can attenuate allergic symptoms by reducing the number of receptors available for histamine binding.

The mechanism for this down-regulation appears to be indirect. In studies with HeLa cells, which endogenously express H1R, this compound was found to suppress the up-regulation of H1R mRNA induced by interleukin-4 (IL-4). However, it did not directly inhibit the up-regulation of H1R mRNA caused by histamine itself. This indicates that this compound's effect on H1R gene expression is not due to a direct blockade of histamine-induced pathways but is rather mediated through its inhibition of Th2 cytokines like IL-4. By suppressing IL-4 gene transcription, this compound indirectly prevents the subsequent IL-4-driven increase in H1R expression.

Table 1: Effect of this compound on H1R Gene Expression

| Experimental Model | Inducer | Effect of this compound on H1R mRNA | Implied Mechanism |

|---|---|---|---|

| TDI-sensitized rats (nasal mucosa) | Toluene-2,4-diisocyanate (TDI) | Significant suppression | Attenuation of allergic inflammation |

| HeLa cells | Interleukin-4 (IL-4) | Suppression | Inhibition of IL-4 gene transcription |

Suppression of Histidine Decarboxylase (HDC) Gene Transcription and Activity

In addition to its effects on histamine receptors, this compound also targets the synthesis of histamine itself. It achieves this by inhibiting the enzyme histidine decarboxylase (HDC), which is the rate-limiting enzyme responsible for converting histidine to histamine.

In studies conducted on TDI-sensitized rats, pretreatment with this compound led to a significant suppression of the TDI-induced elevation of HDC mRNA in the nasal mucosa. This reduction in gene transcription was accompanied by a decrease in HDC enzymatic activity. Consequently, the histamine content in the nasal lavage fluid of these animals was also suppressed. These findings collectively demonstrate that this compound can directly reduce the local production of histamine in allergic inflammation by down-regulating the expression and activity of the key enzyme in its synthesis pathway.

Signal Transduction Pathway Modulation

GATA Binding Protein 3 (GATA-3)/IL-5 Signaling Axis Inhibition

This compound exerts significant immunomodulatory effects by targeting the GATA Binding Protein 3 (GATA-3)/Interleukin-5 (IL-5) signaling axis. GATA-3 is a master transcription factor essential for the differentiation of T helper 2 (Th2) cells and the subsequent production of Th2 cytokines, including IL-5, which is crucial for eosinophil development and activation. spandidos-publications.com

In a rat model of ovalbumin (OVA)-induced asthma, administration of this compound tosilate markedly reduced the protein expression of GATA-3 in lung tissues. spandidos-publications.com This reduction in GATA-3 was strongly correlated with a significant decrease in both the mRNA and protein expression of IL-5. spandidos-publications.com The study highlighted a positive correlation between the levels of GATA-3 and IL-5, underscoring the pathway's dependence on this transcription factor. spandidos-publications.com By inhibiting the GATA-3/IL-5 signaling pathway, this compound effectively ameliorates airway hyperreactivity and inflammation, key features of asthma. spandidos-publications.com

Table 2: Impact of this compound on GATA-3/IL-5 Axis in Asthmatic Rat Model

| Parameter Measured | Effect of this compound Treatment | Correlation |

|---|---|---|

| GATA-3 protein expression | Markedly reduced | Positively correlated with IL-5 levels |

| IL-5 mRNA expression | Markedly reduced | Positively correlated with airway resistance |

| IL-5 protein expression | Markedly reduced | N/A |

| Airway hyperreactivity | Ameliorated | N/A |

Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Inhibition

Based on the conducted searches, no specific studies detailing the direct inhibitory effect of this compound on the Extracellular Signal-Regulated Kinase (ERK) phosphorylation pathway were identified.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition

Based on the conducted searches, no specific studies detailing the direct inhibitory effect of this compound on the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway were identified.

Nuclear Factor of Activated T Cells (NFAT) Signaling Modulation

This compound has been shown to modulate the Nuclear Factor of Activated T Cells (NFAT) signaling pathway, a critical pathway in the transcriptional activation of cytokine genes in T cells. nih.gov In TDI-sensitized rats, this compound treatment suppressed the upregulation of IL-9 gene expression, a cytokine whose transcription can be influenced by NFAT. nih.gov

Further mechanistic studies in cell lines provided more direct evidence. In Jurkat T-cells, this compound was able to suppress the induced upregulation of IL-2 gene expression, a process known to be dependent on the calcineurin/NFAT signaling pathway. nih.gov Crucially, immunoblot analysis demonstrated that this compound inhibited the binding of the NFAT transcription factor to its DNA target sequence. nih.gov This effect was also observed in RBL-2H3 cells, where this compound suppressed ionomycin-induced IL-9 mRNA upregulation, another NFAT-dependent process. nih.gov These results strongly suggest that this compound interferes with NFAT-mediated gene transcription, which may be a key mechanism behind its therapeutic effects in allergic diseases. nih.gov

Oxidative Stress Modulation

This compound has demonstrated significant antioxidant properties by modulating various markers of oxidative stress. Its mechanism of action in this regard involves direct scavenging of reactive oxygen species and mitigating their damaging effects on cellular components like DNA and lipids.

Hydroxyl Radical Scavenging Activity

Research has shown that this compound tosilate possesses the ability to scavenge hydroxyl radicals, which are highly reactive and detrimental oxygen species. This activity is dose-dependent. The reaction rate constant of this compound tosilate with the hydroxyl radical has been calculated to be 2.6×10¹¹ M⁻¹S⁻¹, a rate that is faster than several well-established antioxidants, indicating a potent radical-scavenging capability. nih.gov This direct scavenging of hydroxyl radicals is a key component of its protective effects against oxidative stress-induced cellular injury. nih.gov

Reduction of Oxidative DNA Damage Markers (e.g., 8-hydroxydeoxyguanosine)

Oxidative stress can lead to damage of nucleic acids, with 8-hydroxydeoxyguanosine (8-OHdG) being a prominent marker for oxidative DNA damage. Studies have demonstrated that treatment with this compound tosilate can significantly inhibit elevations in the levels of 8-OHdG. nih.gov In experimental models of hyperoxic lung injury, this compound tosilate treatment markedly reduced the concentration of 8-hydroxydeoxyguanosine in bronchoalveolar lavage fluid, underscoring its role in protecting DNA from oxidative insults. nih.gov

| Marker | Effect of this compound Treatment | Location of Measurement |

|---|---|---|

| 8-hydroxydeoxyguanosine (8-OHdG) | Significant Inhibition of Hyperoxia-Induced Elevation | Bronchoalveolar Lavage Fluid |

Amelioration of Lipid Peroxidation (e.g., 8-isoprostane)

Lipid peroxidation, a process where oxidants damage lipids, is a critical indicator of oxidative stress. 8-isoprostane is a specific and reliable marker of lipid peroxidation. nih.gov Research has shown that this compound tosilate effectively ameliorates lipid peroxidation. nih.gov In studies investigating hyperoxic lung injury, treatment with this compound tosilate significantly inhibited the hyperoxia-induced increases in 8-isoprostane levels within lung tissue. nih.gov This finding highlights this compound's ability to protect cell membranes and other lipid structures from oxidative damage. nih.gov

| Marker | Effect of this compound Treatment | Location of Measurement |

|---|---|---|

| 8-isoprostane | Significant Inhibition of Hyperoxia-Induced Elevation | Lung Tissue |

Preclinical Pharmacological Investigations of Suplatast

In Vitro Experimental Models

In vitro studies have been instrumental in dissecting the specific cellular effects of suplatast, particularly its influence on immune cells and their signaling pathways.

This compound has demonstrated a consistent ability to modulate the production of cytokines, especially those associated with T-helper 2 (Th2) cells, which are pivotal in allergic responses. In studies using human antigen-specific T cell lines, this compound tosilate was found to inhibit the production of interleukin-4 (IL-4) and interleukin-5 (IL-5) by Dermatophagoides farinae (Der f)-specific Th2 cell lines in a dose-dependent manner. researchgate.net Notably, it did not affect the production of interferon-gamma (IFN-γ) by T-helper 1 (Th1) cell lines, indicating a selective inhibitory action on the Th2 cytokine profile. researchgate.net This selective action suggests a targeted immunomodulatory effect rather than broad immunosuppression.

Further investigations using rat models of bronchial asthma have corroborated these findings. In bronchoalveolar lavage (BAL) cells from ovalbumin-sensitized Brown Norway rats, this compound treatment suppressed the expression of IL-4 and IL-5 mRNA. researchgate.net Consistent with the in vitro human cell line data, there were no significant changes in the expression of the Th1 cytokine, IFN-γ. researchgate.net In a separate study, this compound was also shown to inhibit IL-4-induced upregulation of histamine (B1213489) H1 receptor (H1R) mRNA in HeLa cells, further highlighting its impact on pathways relevant to allergic inflammation. nih.gov

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Human Der f-specific Th2 cell lines | Dose-dependent inhibition of IL-4 and IL-5 production. | researchgate.net |

| Human PPD-specific Th1 cell lines | No inhibition of IFN-γ production. | researchgate.net |

| Bronchoalveolar lavage cells (Brown Norway rats) | Suppressed expression of IL-4 and IL-5 mRNA. | researchgate.net |

| HeLa cells | Suppressed IL-4-induced upregulation of H1R mRNA. | nih.gov |

While this compound is not a direct histamine H1 receptor antagonist, its effects on the histamine signaling pathway have been investigated. In a study using toluene-2,4-diisocyanate (TDI)-sensitized rats, a [3H]mepyramine binding assay was utilized to assess the histamine H1 receptors in the nasal mucosa. researchgate.net The research indicated that this compound does not directly inhibit histamine binding but rather down-regulates the expression of the H1R gene. nih.govresearchgate.net This indirect mechanism is achieved through the suppression of IL-4 gene transcription, as IL-4 is known to up-regulate H1R mRNA. nih.govresearchgate.net Therefore, this compound's impact on histamine signaling is a consequence of its primary effect on Th2 cytokine regulation, rather than direct competition with histamine for its receptor.

Animal Models of Inflammatory and Allergic Diseases

Animal models have been crucial for understanding the in vivo efficacy of this compound in complex physiological settings that mimic human allergic diseases.

The therapeutic potential of this compound for asthma and other allergic airway diseases has been extensively studied in various animal models.

In ovalbumin (OVA)-sensitized BALB/c mice, a widely used model for allergic asthma, this compound has demonstrated significant inhibitory effects on key features of the disease. Treatment with this compound was found to significantly reduce the infiltration of eosinophils into the airways. researchgate.net Histological examination confirmed a reduction in submucosal cell infiltration in the lungs of this compound-treated mice. researchgate.net

Furthermore, this compound almost completely inhibited the development of antigen-induced bronchial hyperresponsiveness (BHR) to methacholine. researchgate.net This effect on BHR is critical, as it is a cardinal feature of asthma. The mechanism underlying these effects appears to be the inhibition of Th2 cytokine production. In these murine models, this compound significantly decreased the levels of IL-4, IL-5, and IL-13 in the bronchoalveolar lavage fluid (BALF). researchgate.net In another study, this compound was also found to inhibit OVA-induced goblet-cell metaplasia in the airway epithelium in a dose-dependent manner, which is linked to its ability to prevent the production of Th2 cytokines in the airways. nih.gov

| Parameter | Effect of this compound in OVA-Sensitized Murine Models | Reference |

|---|---|---|

| Eosinophil Infiltration in BALF | Significantly reduced (around -40%). | researchgate.net |

| Bronchial Hyperresponsiveness (BHR) | Almost completely inhibited. | researchgate.net |

| Th2 Cytokines in BALF (IL-4, IL-5, IL-13) | Significantly decreased. | researchgate.net |

| Goblet-Cell Metaplasia | Inhibited in a dose-dependent fashion. | nih.gov |

| Submucosal Cell Infiltration | Reduced. | researchgate.net |

Models of Allergic Rhinitis

The toluene (B28343) diisocyanate (TDI)-sensitized rat is a recognized model for investigating the pathophysiology of allergic rhinitis. nih.gov In these models, provocation with TDI induces nasal symptoms such as sneezing and congestion. nih.govresearchgate.net this compound has been evaluated in this model to determine its effect on TDI-induced nasal responses. nih.govresearchgate.net Pretreatment with this compound for two weeks was found to significantly suppress the nasal symptoms induced by TDI provocation. nih.govresearchgate.net

In TDI-sensitized rats, this compound demonstrated a significant impact on key mediators of allergic rhinitis in the nasal mucosa. nih.govresearchgate.net The compound suppressed the TDI-induced elevation of histamine H1 receptor (H1R), histidine decarboxylase (HDC), and IL-4 mRNA expression. nih.govresearchgate.net Furthermore, this compound inhibited HDC activity in the nasal mucosa and reduced the histamine content of nasal lavage fluid. nih.govresearchgate.net Studies also indicate that this compound can suppress the TDI-induced upregulation of IL-9 gene expression. nih.gov The mechanism appears to involve the inhibition of histamine- and IL-4-induced H1R gene expression through the suppression of HDC and IL-4 gene transcription, respectively. nih.gov

| Parameter | Effect of this compound | Reference |

|---|---|---|

| H1R mRNA Expression | Suppressed TDI-induced elevation | nih.govresearchgate.net |

| HDC mRNA Expression | Suppressed TDI-induced elevation | nih.govresearchgate.net |

| IL-4 mRNA Expression | Suppressed TDI-induced elevation | nih.govresearchgate.net |

| IL-9 mRNA Expression | Suppressed TDI-induced upregulation | nih.gov |

| HDC Activity | Suppressed | nih.govresearchgate.net |

| Histamine Content (Nasal Lavage Fluid) | Suppressed | nih.govresearchgate.net |

Models of Atopic Dermatitis

The efficacy of this compound has also been explored in a genetically engineered mouse model of atopic dermatitis (K14/caspase-1 transgenic mice), which develops dermatitis associated with Th2 cytokines. nih.gov Topical application of a this compound ointment resulted in limited skin lesions compared to vehicle-treated mice. nih.gov Histopathological analysis of the skin from treated mice showed minimal inflammatory changes and scarce mast cell infiltration, in contrast to the marked inflammation seen in the control group. nih.gov

On a molecular level, the treatment led to significantly lower mRNA expression of IL-4 and IL-5 in the skin lesions. nih.gov In the spleen, the expression of IL-4, IL-5, and interferon-gamma was also significantly reduced in the this compound-treated group. nih.gov Furthermore, this compound-treated mice had significantly lower serum levels of histamine and IgE compared to the vehicle-treated group. nih.gov

| Serum Parameter | Effect of this compound Treatment | Reference |

|---|---|---|

| Histamine | Significantly lower levels | nih.gov |

| IgE | Significantly lower levels | nih.gov |

| IL-18 | Significantly lower levels | nih.gov |

Genetically Engineered Mouse Models (e.g., Caspase-1 Transgenic Mice)

The K14/caspase-1 transgenic mouse (KCASP1Tg) serves as a genetically engineered model for atopic dermatitis, a condition mediated by T helper 2 (Th2) cytokines. nih.gov In these mice, the overexpression of human caspase-1 in keratinocytes leads to the spontaneous development of dermatitis and skin ulcers, which are characterized by significant keratinocyte apoptosis. nih.govnih.gov The skin of these transgenic mice shows elevated levels of mature interleukin-18 (IL-18) and interleukin-1β (IL-1β). nih.gov This model is utilized to study Th2 cytokine-mediated skin inflammation, as it presents with chronic inflammatory skin disease and increased serum levels of IgE, hallmarks of atopic dermatitis. nih.gov

In studies evaluating this compound, KCASP1Tg mice that were treated with a control vehicle (white petrolatum) developed dermatitis starting at 8 weeks after birth. nih.gov Histopathological analysis of the skin lesions in these control mice revealed marked inflammatory changes and an increased infiltration of mast cells. nih.gov Furthermore, the control-treated KCASP1Tg mice exhibited significantly higher serum levels of histamine, IgE, and IL-18. nih.gov The messenger RNA (mRNA) expression of the Th2 cytokines IL-4 and IL-5 was also found to be significantly elevated in the skin lesions of this group. nih.gov

Topical Administration Studies

The effects of topical this compound have been evaluated using the aforementioned Caspase-1 transgenic mouse model. nih.gov In a key study, a 3% this compound ointment was applied to the mice every other day from 6 to 14 weeks of age. nih.gov

The application of topical this compound resulted in a significant amelioration of skin manifestations. nih.gov Mice treated with the this compound ointment showed only limited and minimal skin lesions compared to the control group, which developed more severe dermatitis. nih.gov Histopathological examination confirmed that this compound treatment led to a reduction in inflammatory changes and scarce mast cell infiltration in the skin. nih.gov

Biochemically, the topical this compound-treated mice had significantly lower serum levels of histamine, IgE, and IL-18 when compared to the vehicle-treated group. nih.gov At the molecular level, the mRNA expression of IL-4 and IL-5 in the skin lesions was significantly lower in the this compound-treated mice. nih.gov In the spleen, the expression of IL-4, IL-5, and interferon-gamma was also significantly decreased in the this compound group. nih.gov These findings indicate that topical this compound inhibits the expression of Th2 cytokines and alleviates skin inflammation in this animal model. nih.gov

Table 1: Effects of Topical this compound in Caspase-1 Transgenic Mice

| Parameter | Control Group (White Petrolatum) | This compound-Treated Group |

|---|---|---|

| Skin Lesions | Developed dermatitis at 8 weeks | Limited, minimal lesions |

| Mast Cell Infiltration | Marked increase | Scarce infiltration |

| Serum Histamine | Significantly elevated | Significantly lower |

| Serum IgE | Significantly elevated | Significantly lower |

| Serum IL-18 | Significantly elevated | Significantly lower |

| Skin IL-4 mRNA | Significantly higher | Significantly lower |

| Skin IL-5 mRNA | Significantly higher | Significantly lower |

Models of Fibrotic Diseases

Pulmonary Fibrosis Models (e.g., Bleomycin-Induced in mice)

The bleomycin-induced pulmonary fibrosis model in mice is a standard preclinical model used to investigate potential antifibrotic therapies. nih.govnih.gov Intratracheal instillation of the chemotherapeutic agent bleomycin (B88199) leads to lung damage that reflects the histological and biochemical characteristics of pulmonary fibrosis, including inflammation followed by the deposition of extracellular matrix and collagen. nih.govjournalpulmonology.orgtherapeutaix.com

In studies using this model, the administration of this compound tosilate to mice following bleomycin instillation was found to significantly reduce the degree of pulmonary fibrosis. nih.gov The therapeutic effect was assessed through analysis of bronchoalveolar lavage (BAL) fluid and hydroxyproline (B1673980) assays, the latter of which measures collagen content. nih.gov While a significant Th2 response was not detected in the C57BL/6 mice after bleomycin administration in this particular study, this compound demonstrated both anti-inflammatory and antifibrotic effects. nih.gov A key finding was the suppression of the up-regulation of monocyte chemoattractant protein-1 (MCP-1) in the BAL fluid. nih.gov Further investigation showed that this compound tosilate effectively inhibited the production of MCP-1 in alveolar macrophages. nih.gov These results suggest that the antifibrotic action of this compound in this model is associated with the suppression of MCP-1 expression. nih.gov

Table 2: this compound in Bleomycin-Induced Pulmonary Fibrosis Model

| Endpoint | Observation | Implication |

|---|---|---|

| Degree of Pulmonary Fibrosis | Significantly reduced | Antifibrotic effect |

| Hydroxyproline Assay | Reduction in collagen content | Antifibrotic effect |

| MCP-1 Levels in BAL Fluid | Suppressed up-regulation | Anti-inflammatory effect |

| MCP-1 Production in Alveolar Macrophages | Effectively inhibited | Mechanism of action |

Renal Interstitial Fibrosis Models (e.g., Unilateral Ureteral Obstruction in mice)

The unilateral ureteral obstruction (UUO) model is a widely used and reproducible experimental model to induce renal interstitial fibrosis in rodents. nih.govnih.govkrcp-ksn.org This procedure involves ligating one ureter, which obstructs urine flow and leads to an accelerated progression of tubular injury, inflammation, and fibrosis in the obstructed kidney. nih.govresearchgate.net

The therapeutic effects of this compound were tested in a mouse model of renal interstitial fibrosis caused by UUO. nih.gov this compound was found to prevent the induced fibrosis in the obstructed kidney. nih.gov Mechanistically, the compound inhibited the phosphorylation of extracellular signal-regulated kinase (ERK), which was otherwise increased by the UUO procedure. nih.gov Furthermore, this compound reduced the accumulation of kidney injury molecule-1 (KIM-1), transforming growth factor-β (TGF-β), type I collagen, and interleukin-4 (IL-4) mRNA that was elevated in the kidneys of UUO-treated mice. nih.gov The study also demonstrated that this compound decreased the increased mRNA levels of Janus kinase 1 (JAK1) and signal transducer and activator of transcription 3 (STAT3). nih.gov The phosphorylation of STAT3, which was stimulated by UUO, was also significantly decreased by this compound treatment. nih.gov These findings indicate that this compound reduces UUO-induced renal interstitial fibrosis by inhibiting the ERK and JAK/STAT signaling pathways. nih.gov

Table 3: Effects of this compound in Unilateral Ureteral Obstruction Model

| Molecular Marker / Pathway | Effect of this compound |

|---|---|

| Renal Fibrosis | Prevented |

| ERK Phosphorylation | Inhibited |

| KIM-1 mRNA | Reduced |

| TGF-β mRNA | Reduced |

| Type I Collagen mRNA | Reduced |

| IL-4 mRNA | Reduced |

| JAK1 mRNA | Reduced |

| STAT3 mRNA | Reduced |

| STAT3 Phosphorylation | Significantly decreased |

Models of Bladder Inflammation

Experimental Cystitis Models

Various animal models have been developed to study interstitial cystitis/bladder pain syndrome (IC/BPS) by inducing bladder inflammation. nih.govnih.gov These models often involve the intravesical instillation of chemical irritants, such as hydrochloric acid, or intraperitoneal injection of substances like cyclophosphamide, which is metabolized to the bladder-toxic compound acrolein. nih.govnih.gov These methods aim to recapitulate features of the human condition, including bladder hyperactivity and the infiltration of inflammatory cells like lymphocytes and mast cells. nih.gov

Research has indicated beneficial effects of this compound tosilate in a rat model of cystitis induced by the intravesical administration of hydrochloric acid. nih.gov While a detailed description of the findings was not available in the reviewed literature, the citation of this work within comparative studies of different cystitis models suggests its relevance in demonstrating the anti-inflammatory potential of this compound in the context of bladder inflammation. nih.gov

Mediator Release Studies from Bladder Explants (e.g., TNF-α, histamine)

Investigations into the effects of this compound tosilate on inflammatory mediator release from bladder tissue have been conducted using explants from female mice in models of experimental cystitis. In one key study, intravesical pretreatment with this compound tosilate was assessed for its ability to inhibit the release of histamine and tumor necrosis factor-alpha (TNF-α) following chemical triggers. nih.gov

When bladder inflammation was induced with carbachol, a significant increase in histamine release into the urine was observed. nih.gov Pretreatment with this compound tosilate inhibited this carbachol-induced histamine release by 77%. nih.gov In a separate model using lipopolysaccharide (LPS) to trigger inflammation, a substantial increase in TNF-α was measured in the explant medium. nih.gov this compound tosilate demonstrated a profound inhibitory effect, reducing the LPS-induced increase in TNF-α by 95%. nih.gov Interestingly, the mechanism of action does not appear to involve direct mast cell inhibition. nih.gov

| Inflammatory Mediator | Inducing Agent | Effect of this compound Pretreatment |

|---|---|---|

| Histamine | Carbachol | 77% inhibition of release nih.gov |

| TNF-α | Lipopolysaccharide (LPS) | 95% inhibition of release nih.gov |

Models of Cough

The antitussive properties of this compound have been evaluated in guinea pig models where coughing is induced by direct mechanical stimulation of the airways. Research shows that this compound dose-dependently inhibits coughs that are caused by the mechanical stimulation of the larynx. nih.gov However, the compound did not show an inhibitory effect on coughs produced by mechanical stimulation of the tracheal bifurcation. nih.gov This suggests a specific site of action for its antitussive effects within the peripheral nervous system. nih.gov In models designed to mimic bronchitis, this compound was effective against coughs stimulated from the larynx, a condition where codeine was found to be ineffective. nih.gov

| Stimulation Site | Effect of this compound | Reference |

|---|---|---|

| Larynx | Dose-dependent inhibition of cough | nih.gov |

| Tracheal Bifurcation | No significant inhibition of cough | nih.gov |

This compound has also been tested in models where cough is induced chemically, particularly in scenarios designed to replicate the hypersensitivity associated with certain clinical conditions. Studies have shown that this compound effectively inhibits cough induced by citric acid, especially when the cough response is augmented by pretreatment with an angiotensin-converting enzyme (ACE) inhibitor. nih.gov This is significant because ACE inhibitors, such as enalapril, are known to potentiate cough reflexes. nih.govnih.gov In a direct comparison, the conventional antitussive agent codeine did not inhibit this enhanced, chemically induced cough, highlighting a distinct mechanism of action for this compound. nih.gov The findings suggest that this compound's antitussive effects may be mediated through a novel pathway involving the peripheral nervous system. nih.gov

Immunomodulatory Effects in Transplantation Models

Preclinical studies specifically investigating the immunomodulatory effects of this compound in heterotopic heart transplantation models were not identified in a review of the available literature. This specific animal model is primarily used to study the immunopathological changes that occur during transplant rejection and for the development of new immunosuppressive agents.

The immunomodulatory properties of this compound have been demonstrated in in vitro assays that model T-cell activation, such as the mixed lymphocyte reaction (MLR). The MLR assesses the proliferative response of T-cells to allogeneic (genetically different) cells, mimicking a key aspect of transplant rejection. nih.gov

Studies have shown that this compound can indirectly suppress T-cell proliferation by affecting the function of antigen-presenting cells, specifically monocyte-derived dendritic cells (DCs). nih.gov When DCs were differentiated in the presence of this compound tosilate, they showed significantly inhibited expression of crucial cell surface molecules like CD1a, CD80, CD83, and CD86 on mature DCs. nih.gov Consequently, these this compound-treated DCs had a suppressed ability to stimulate the proliferation of allogeneic CD4+ T-cells. nih.gov Furthermore, these DCs displayed an impaired capacity to stimulate the production of the cytokines IFN-gamma and IL-5 by the CD4+ T-cells. nih.gov These findings indicate that this compound inhibits the differentiation, maturation, and function of dendritic cells, thereby suppressing the activation of T-cells in an allogeneic setting. nih.gov

| Assay/Model | Key Finding | Reference |

|---|---|---|

| Mixed Lymphocyte Reaction (MLR) / Allogeneic Co-culture | Suppressed proliferative responses of allogeneic CD4+ T-cells | nih.gov |

| Monocyte-Derived Dendritic Cells (DCs) | Inhibited expression of CD1a, CD80, CD83, and CD86 | nih.gov |

| Cytokine Production (in co-culture) | Impaired capacity of DCs to stimulate IFN-gamma and IL-5 production by T-cells | nih.gov |

Synthetic Chemistry and Structure Activity Relationship Sar Research

Derivation from S-Methylmethionine Analogs

Suplatast tosilate was developed through research into sulfonium (B1226848) compounds, stemming from attempts to identify derivatives of S-methylmethionine with immunological activities. epo.orggoogle.com S-methylmethionine (SMM) is a naturally occurring sulfonium compound found in plants, often referred to as vitamin U, and has been studied for potential cytoprotective and wound-healing effects. biomolther.orgwikipedia.org The exploration of S-methylmethionine analogs aimed to find suitable clinical candidates for treating allergic disorders. epo.orggoogle.com

Synthetic Pathways and Chemical Modifications

The synthesis of this compound involves the creation of dimethyl-2-(phenylcarbamoyl)ethylsulfonium p-toluenesulfonate derivatives. One described synthetic route involves the acylation of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol (B1589835) with 3-methylthiopropionyl chloride, followed by methylation of the resulting thioether using methyl tosylate to yield this compound as its toluenesulfonic acid salt. wikipedia.org

Research into the synthesis and antiallergic activity of dimethyl-2-(phenylcarbamoyl)ethylsulfonium p-toluenesulfonate derivatives explored the impact of substituents on the phenyl ring, such as the introduction of the 2,3-dihydroxyethoxy group, from the perspective of lipophilicity and electronic effects. nih.gov Studies evaluated the ability of these derivatives to inhibit IgE-induced passive cutaneous anaphylaxis (PCA) in rats. nih.gov Among the evaluated compounds, (+/-)-2-[N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]carbamoyl]ethyldimethylsulfonium p-toluenesulfonate (IPD-1151T), which is this compound tosilate, demonstrated considerable activity in the PCA test. nih.gov

Enantiomeric Studies and Stereochemistry (Racemic Nature)

This compound tosilate is a racemic compound. epo.orgaksci.comgoogle.com A racemic modification is an equimolecular mixture of a pair of enantiomers. spcmc.ac.in Chiral compounds synthesized from achiral starting materials and reagents often result in racemic mixtures unless a chiral agent is involved in the synthesis process. spcmc.ac.inlibretexts.org

Studies have investigated the physicochemical properties of this compound tosilate racemate and its enantiomers using techniques such as infrared spectroscopy, solid-state 13C CP/MAS NMR spectroscopy, thermal analysis, X-ray diffraction analysis, solubility measurements, and hygroscopy. nih.gov The infrared and NMR spectra and X-ray diffraction pattern of the enantiomer were found to be distinctly different from those of the racemate. nih.gov The melting point of the enantiomer was lower, while its solubility and hygroscopic rate were higher compared to the racemate. nih.gov These findings suggest that this compound tosilate is classified as a racemic compound crystal. nih.gov Further analysis using X-ray diffraction patterns of crystals with varying optical purities indicated that recrystallization can yield mixtures of racemic compound crystals and either racemic mixture crystals or racemic solid solutions, depending on the enantiomeric excess. nih.gov

Regarding biological activity, studies have suggested that there are no significant differences between the two enantiomers of this compound with respect to pharmacology. google.com

Table 1: Physicochemical Properties of this compound Tosilate Racemate and Enantiomer

| Property | Racemate | Enantiomer | Reference |

| Infrared Spectrum | Distinct from enantiomer | Distinct from racemate | nih.gov |

| 13C CP/MAS NMR Spectrum | Distinct from enantiomer | Distinct from racemate | nih.gov |

| X-ray Diffraction Pattern | Distinct from enantiomer | Distinct from racemate | nih.gov |

| Melting Point | Higher than enantiomer | Lower than racemate (by 5°C) | nih.gov |

| Solubility | Lower than enantiomer | Higher than racemate (1.3 times higher) | nih.gov |

| Hygroscopic Rate | Lower than enantiomer | Greater than racemate | nih.gov |

| Crystal Classification | Racemic compound crystal | Not explicitly stated as a separate class | nih.gov |

| Pharmacological Activity | No significant difference from enantiomers | No significant difference from racemate | google.com |

Computational Chemistry Approaches to Binding and Activity

Computational chemistry plays a significant role in modern drug discovery and can be applied to understand the binding and activity of compounds like this compound. bioscipublisher.comsteeronresearch.com Techniques such as molecular docking, molecular dynamics simulations, and binding affinity predictions are used to simulate drug-protein interactions, quantify binding strength, and model molecular flexibility. steeronresearch.comchemrxiv.org These methods can provide insights into structure-activity relationships and predict how a molecule might interact with its biological target. steeronresearch.comcollaborativedrug.commdpi.com

While specific detailed computational studies solely focused on the binding of this compound to its precise biological targets (such as Th2 cytokine pathways or related proteins) were not extensively detailed in the search results, the general principles of computational chemistry are highly relevant to understanding its mechanism of action at a molecular level. bioscipublisher.comsteeronresearch.comchemrxiv.org Computational approaches can help in predicting binding modes, estimating binding free energies, and analyzing the dynamics of the drug-target complex, contributing to a deeper understanding of how structural features of this compound relate to its observed biological activities, such as the inhibition of IL-4 and IL-5 production. aksci.combioscipublisher.comselleckchem.commedchemexpress.comspandidos-publications.comnih.gov

Table 2: Relevant Computational Chemistry Approaches

| Approach | Description | Relevance to this compound Studies (General) | Reference |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein target. | Can be used to hypothesize binding sites and interactions of this compound with relevant biological targets. | steeronresearch.commdpi.com |

| Molecular Dynamics Simulations | Simulates the physical movements of atoms and molecules over time. | Provides insights into the flexibility of this compound and its target, and the stability of the complex. | bioscipublisher.comsteeronresearch.com |

| Binding Affinity Predictions | Estimates the strength of the interaction between a ligand and its target. | Can help correlate structural modifications of this compound with predicted changes in binding potency. | steeronresearch.comchemrxiv.org |

| SAR Analysis (Computational) | Uses computational methods to find correlations between chemical structure and biological activity. | Aids in understanding which parts of the this compound molecule are crucial for its activity. | collaborativedrug.commdpi.com |

Preclinical Pharmacokinetics and Metabolism Studies of Suplatast

Absorption, Distribution, and Excretion in Animal Models

Studies in animal models have provided insights into how suplatast is handled by the body, including its uptake, where it goes, and how it is eliminated.

Tissue Distribution Profiles in Rats

Following oral administration of 14C-labeled IPD-1151T in rats, radioactivity was found to be distributed to various tissues. High concentrations of radioactivity were observed in the intestine, urinary bladder, mesenteric lymph node, pancreas, kidney, seminal vesicle, and liver. jst.go.jp The radioactivity disappeared slowly from these tissues over time. jst.go.jp After repeated oral administration, blood and tissue radioactivities did not show definite accumulation in any particular organ or tissue by day 27, when blood radioactivity reached a plateau. jst.go.jp In pregnant rats, the radioactivity in fetuses was lower than that in maternal organs such as the liver, kidney, ovary, uterus, amnion, and placenta. jst.go.jp

Excretion Pathways and Rates in Rats and Dogs

The excretion pathways of this compound tosilate have been investigated in rats and dogs. After intravenous administration in rats, approximately 87% of the radioactivity was excreted in urine and about 11% in feces within 72 hours. jst.go.jp Following oral administration in rats, the excretion pattern was different, with approximately 26% of radioactivity found in urine and about 73% in feces within 72 hours. jst.go.jp Biliary excretion also plays a role, with about 9% and 17% of radioactivity excreted in bile after intravenous and oral administration in rats, respectively. jst.go.jp The presence of entero-hepatic circulation was suggested by the reabsorption of more than 90% of radioactivity present in the bile when administered. jst.go.jp

In male dogs, 54.9% of the dose was excreted in urine and 41.4% in feces within 168 hours after oral administration. jst.go.jp In female dogs, the corresponding values were 55.8% in urine and 38.9% in feces within the same period, indicating no significant sex difference in excretion. jst.go.jp

The following table summarizes the excretion of radioactivity in rats and dogs after oral administration:

| Species | Route of Administration | Excretion Pathway | Percentage of Dose (within 72-168 hours) |

| Rats | Oral | Urine | ~26% (72 hr) jst.go.jp |

| Rats | Oral | Feces | ~73% (72 hr) jst.go.jp |

| Rats | Oral | Bile | ~17% (after oral administration) jst.go.jp |

| Dogs (Male) | Oral | Urine | 54.9% (168 hr) jst.go.jp |

| Dogs (Male) | Oral | Feces | 41.4% (168 hr) jst.go.jp |

| Dogs (Female) | Oral | Urine | 55.8% (168 hr) jst.go.jp |

| Dogs (Female) | Oral | Feces | 38.9% (168 hr) jst.go.jp |

Identification and Characterization of Metabolites in Animal Systems

This compound undergoes metabolism in animal systems, resulting in the formation of various metabolites.

Major Metabolites (e.g., M-I, M-III, M-IV, M-V, M-VI, M-VII)

Studies in rats have identified several major metabolites of this compound tosilate. In the plasma of rats, the parent compound was a minor component, with M-III and M-IV being mainly found. jst.go.jp In urine, M-III, M-IV, and M-V were identified as major metabolites. jst.go.jp In feces, the main metabolites found were M-III, M-IV, M-VI (lactone), and M-VII (lactone). jst.go.jp Hardly any sex difference was observed in the relative amounts of metabolites in plasma, urine, and feces in rats. jst.go.jp It is noted that major metabolites found in the plasma of rats (UM1 and UM2) were not present in the plasma of dogs. jst.go.jp

Another metabolite, (±)-4-[3-ethoxy-2-hydroxypropoxylacrylanilide (M-1), has also been studied regarding its disposition after intravenous administration. jst.go.jp M-1 is further metabolized to M-1-Cys, M-1-AcCys, and M-1-CH3SH(S→O). jst.go.jp These metabolites were found to undergo entero-hepatic circulation and were excreted in the urine. jst.go.jp In bile-duct cannulated rats, urinary excretion of M-1-CH3SH(S→O) was significantly lower than in intact rats, suggesting the contribution of microflora to the biotransformation to the thiol compound. jst.go.jp

Biotransformation Pathways (e.g., Lactone Formation)

The biotransformation of this compound involves various pathways. One notable pathway leads to the formation of lactone metabolites, specifically M-VI and M-VII, which have been identified in the feces of rats. jst.go.jp Lactone formation can occur through the cyclization of hydroxy fatty acids, a process that has been observed in the biotransformation of other compounds. mdpi.comnih.gov While the specific enzymes and detailed steps for this compound lactone formation are not explicitly detailed in the provided snippets, the presence of lactone metabolites indicates this as a relevant metabolic route in rats.

In Vitro Metabolism Studies Using Animal Liver Microsomes (e.g., rat)

In vitro metabolism studies using rat liver microsomes have been conducted to further understand the metabolic fate of this compound. These studies can help to identify the enzymes involved and the metabolic pathways. Studies investigating the inhibitory effect of this compound and its main metabolite (M1) on theophylline (B1681296) metabolism using rat liver microsomes showed that both this compound and M1 suppressed the formation of 1,3-dimethyluric acid (DMU) in a competitively inhibitory manner. nih.gov The equilibrium dissociation constants (Ki) for this compound and M1 were reported as 822 µM and 731 µM, respectively. nih.gov This indicates that this compound and its metabolite can interact with metabolic enzymes in rat liver microsomes.

Species Differences in Pharmacokinetic Parameters and Metabolic Profiles (e.g., mice, rats, guinea pigs, dogs, monkeys)

Pharmacokinetic studies of this compound tosilate have been conducted in several preclinical species, including mice, rats, guinea pigs, dogs, and monkeys, following both oral and intravenous administration. These studies aimed to understand the absorption, distribution, metabolism, and excretion of the compound and its metabolites across different species. researchgate.netjst.go.jp

Following oral administration, the maximum plasma levels (Cmax) of the unchanged this compound base varied among species. jst.go.jp The dog showed the highest Cmax of the unchanged base, approximately 10 times higher than that observed in rats. jst.go.jp Similarly, the area under the concentration-time curve (AUC) for the unchanged this compound base was also highest in dogs. jst.go.jp These findings suggest notable species-specific differences in the oral absorption and/or first-pass metabolism of this compound.

Metabolic pathways of this compound have also been investigated in preclinical models. In rats, orally administered this compound was metabolized to M-1, which was further metabolized to M-1-Cys, M-1-AcCys, and M-1-CH3SH(S→O). jst.go.jp These metabolites were found to undergo entero-hepatic circulation and were subsequently excreted in the urine. jst.go.jp Studies using 14C-labeled this compound in rats provided details on the excretion of radioactivity in urine and bile. jst.go.jp After oral administration of 14C-suplatast to bile-duct cannulated rats, approximately 24% and 14% of the dose were excreted in urine and bile, respectively. jst.go.jp The major radioactive components in bile were M-1-GSH, M-1-Cys•Gly, and M-1-Cys. jst.go.jp Urinary excretion of M-1-CH3SH(S→O) was significantly lower in bile-duct cannulated rats compared to intact rats, suggesting a contribution of microflora to the biotransformation to the thiol compound. jst.go.jp

While detailed comparative data for all listed species (mice, rats, guinea pigs, dogs, monkeys) regarding specific pharmacokinetic parameters like half-life, clearance, and bioavailability across different routes of administration were not extensively detailed in the provided snippets, the observation of significantly higher plasma levels and AUC of the parent compound in dogs compared to rats after oral dosing highlights considerable species differences in the handling of this compound. jst.go.jp

Table 1: Summary of Observed Species Differences in this compound Pharmacokinetics (Oral Administration)

| Species | Observation (vs. Rats) | Source |

| Dog | Higher maximum plasma levels (Cmax) of unchanged base | jst.go.jp |

| Dog | Higher area under the concentration-time curve (AUC) of unchanged base | jst.go.jp |

Drug-Drug Interaction Studies in Preclinical Models (e.g., Theophylline Metabolism in rats)

Preclinical studies have investigated the potential for this compound to interact with other drugs, particularly focusing on its effects on drug-metabolizing enzymes. One specific area of investigation has been the interaction between this compound and theophylline metabolism in rats. nih.govpharm.or.jp

Studies in rats have shown that this compound can inhibit the metabolism of theophylline both in vivo and in vitro. nih.gov Pretreatment of rats with oral this compound (100 mg/kg) significantly increased the plasma concentration (Cp) and the area under the Cp-time profile (AUC) of theophylline following intravenous administration of aminophylline (B1665990) (a prodrug of theophylline). nih.gov Concurrently, the urinary excretion of theophylline metabolites, 1,3-dimethyluric acid (DMU) and 1-methyluric acid (1MU), decreased significantly. nih.gov This indicated that this compound suppressed the metabolic clearance of DMU and 1MU. nih.gov

Further in vivo studies in rats compared the inhibitory effect of this compound with that of its main metabolite (M1). nih.gov Concomitant intravenous administration of aminophylline with M1 (40 mg/kg) resulted in a significant increase in theophylline Cp and AUC and a decrease in total body clearance. nih.gov In contrast, this compound itself did not induce these changes when administered intravenously, suggesting that the inhibitory effect observed after oral administration of this compound might be mediated, at least in part, by its metabolite M1. nih.gov

In vitro studies using rat-liver microsomes provided further evidence of the inhibitory effect of this compound and M1 on theophylline metabolism. nih.gov Both this compound and M1 suppressed the formation of DMU in a competitively inhibitory manner. nih.gov The equilibrium dissociation constants (Ki) for this compound and M1 were determined to be 822 µM and 731 µM, respectively. nih.gov

These findings collectively demonstrate that this compound, and particularly its main metabolite M1, can inhibit the metabolism of theophylline in rats by suppressing the formation of its major metabolites, DMU and 1MU. nih.gov This suggests a potential for pharmacokinetic drug-drug interaction between this compound and drugs metabolized by similar enzymatic pathways in rats.

Table 2: Effect of this compound Pretreatment on Theophylline Pharmacokinetics in Rats (In vivo)

| Parameter | Control Group | This compound-Pretreated Group (100 mg/kg orally) | Significance | Source |

| Plasma Concentration (Cp) of Theophylline | Increased | Significantly Increased | Significant | nih.gov |

| AUC of Theophylline | Increased | Significantly Increased | Significant | nih.gov |

| Urinary Excretion of DMU | Decreased | Significantly Decreased | Significant | nih.gov |

| Urinary Excretion of 1MU | Decreased | Significantly Decreased | Significant | nih.gov |

| Metabolic Clearance of DMU | Suppressed | Remarkably Suppressed | Remarkable | nih.gov |

| Metabolic Clearance of 1MU | Suppressed | Remarkably Suppressed | Remarkable | nih.gov |

| Renal Clearance (CLr) of Theophylline | No Change | No Change | Not Changed | nih.gov |

Table 3: Inhibitory Effect of this compound and M1 on Theophylline Metabolism in Rat Liver Microsomes (In vitro)

| Compound | Effect on DMU Formation | Inhibition Type | Equilibrium Dissociation Constant (Ki) | Source |

| This compound | Suppressed | Competitively | 822 µM | nih.gov |

| M1 | Suppressed | Competitively | 731 µM | nih.gov |

Advanced Research Methodologies and Analytical Approaches for Suplatast

Molecular Biological Techniques in Suplatast Research

Molecular biological techniques are fundamental to understanding the effects of this compound on gene and protein expression. These methods allow researchers to quantify changes in the levels of specific mRNAs and proteins, providing evidence for the molecular pathways influenced by the compound.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a widely used technique to measure the expression levels of specific genes. In this compound research, qRT-PCR has been employed to analyze the mRNA expression of various targets, including cytokines and receptors involved in allergic and inflammatory responses. For example, studies have used RT-PCR to measure the gene expression of IL-5 in lung tissues of asthmatic rats treated with this compound tosilate, observing a significant reduction in IL-5 mRNA expression compared to untreated asthmatic groups. nih.gov

Here is a table summarizing some target genes analyzed by qRT-PCR in this compound research:

| Gene Target | Relevance |

| IL-4 | Th2 cytokine, involved in IgE synthesis |

| H1R | Histamine (B1213489) H1 receptor |

| HDC | Histidine decarboxylase (synthesizes histamine) |

| IL-5 | Th2 cytokine, promotes eosinophil development |

| GATA-3 | Transcription factor for Th2 differentiation |

| KIM-1 | Kidney injury molecule-1 |

| TGF-β | Transforming growth factor beta, involved in fibrosis and immune regulation nih.govnih.gov |

| Type I collagen | Major component of connective tissue wikipedia.orgclevelandclinic.org |

| JAK1 | Janus kinase 1, involved in cytokine signaling nih.govidrblab.netcenmed.comwikipedia.org |

| STAT3 | Signal transducer and activator of transcription 3, involved in cytokine signaling and cell proliferation guidetopharmacology.orgresearcherslinks.comlipidmaps.orgguidetopharmacology.org |

| IL-9 | Th2 cytokine |

In Situ Hybridization for mRNA Localization

In situ hybridization is a technique used to detect and localize specific mRNA sequences within tissue samples. This method provides spatial information about gene expression. In the context of this compound research, in situ hybridization has been used to examine the localization of IL-5 mRNA-positive cells in lung tissue. Studies in sensitized guinea pigs showed that antigen challenge increased IL-5 mRNA-positive cells in lung tissue, and treatment with a high dose of this compound significantly inhibited this increase. nih.govatsjournals.orgatsjournals.org This indicates that this compound can reduce the number of cells expressing IL-5 mRNA in specific tissues.

Western Blot Analysis for Protein Expression

Western blot analysis is a technique used to detect and quantify specific proteins in a sample. This method provides information about the protein levels of targets affected by this compound. While the provided search results don't contain specific data on this compound's effect on GATA-3, IL-5, or H1R protein expression via Western blot within the context of the given references, Western blot is a standard technique for validating changes in protein levels suggested by mRNA analysis or for investigating the expression of signaling molecules.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Antibody Quantification

ELISA is a plate-based assay technique used to detect and quantify soluble proteins, such as cytokines and antibodies, in biological samples like serum or bronchoalveolar lavage fluid (BALF). ELISA is a crucial tool in this compound research to measure the levels of various immune mediators. Studies have used ELISA to quantify IL-5 levels in BALF of asthmatic rats, showing that this compound treatment significantly lowered these levels compared to untreated groups. nih.gov Research has also indicated that this compound can decrease IgE levels in sensitized guinea pigs. researchgate.net

Here is a table summarizing some cytokines and antibodies quantified by ELISA in this compound research:

| Molecule Target | Relevance |

| IL-4 | Th2 cytokine, involved in IgE production |

| IL-5 | Th2 cytokine, associated with eosinophilia |

| IL-13 | Th2 cytokine, involved in airway hyperresponsiveness |

| IgE | Antibody class involved in allergic reactions nih.govuni-freiburg.dekdhs.org.ukellinikahoaxes.gr |

| TNF-α | Pro-inflammatory cytokine nih.govnih.govuni.ludana-farber.orgciteab.comspandidos-publications.com |

| MCP-1 | Monocyte chemoattractant protein-1 |

Cell Biology Techniques

Cell biology techniques are essential for studying the effects of this compound on cell populations and their characteristics. These methods allow for the identification and quantification of different cell types and the analysis of cell surface marker expression.

Cell Proliferation Assays (e.g., T-cell proliferation)

Cell proliferation assays are fundamental tools used to measure the rate of cell division in response to various stimuli or treatments. sigmaaldrich.com In the context of this compound research, these assays, particularly those focusing on T-cell proliferation, are employed to understand the compound's impact on immune cell expansion. While some studies indicate that this compound can influence immune responses by affecting cytokine production, research has shown that IPD-1151T (this compound tosilate) did not inhibit the proliferative responses of either Th1 or Th2 cell lines to antigens. nih.gov Assays like the CellTiter-Glo® (CTG) Assay, which quantifies ATP as a marker of metabolically active cells, are commonly used to measure cell viability and proliferation in cell cultures. criver.com The CFSE (5(6)-Carboxyfluorescein diacetate N-succinimidyl ester) labeling assay is another popular method for tracking cell divisions, including those of lymphocytes like T cells, by measuring the halving of fluorescence intensity in daughter cells. sigmaaldrich.comsigmaaldrich.com

Cell Activation and Differentiation Studies (e.g., basophil and mast cell activation)

Studies on cell activation and differentiation are crucial for understanding how this compound affects specific immune cell types involved in allergic and inflammatory responses. Basophils and mast cells play key roles in immediate allergic reactions by releasing mediators like histamine upon activation, often triggered by IgE binding to allergens. eurannallergyimm.comaaaai.org The Basophil Activation Test (BAT) is an in vitro flow cytometry-based assay that measures the expression of activation markers, such as CD63 and CD203c, on the surface of basophils following allergen stimulation. eurannallergyimm.commdpi.com This test is considered a specific in vitro provocation method. mdpi.com Research has investigated the effect of IPD-1151T on the release of cytokines from human peripheral basophils, showing that it inhibited the antigen-induced release of IL-13 but not IL-4. researchgate.net this compound tosilate has also been reported to suppress the induction of mast cells from normal mouse splenocytes and inhibit human mast cell development from cord blood progenitors in serum-free culture conditions. nih.govjst.go.jp Histopathological analysis of skin lesions in a mouse model showed marked inflammatory changes with increased mast cell infiltration in untreated mice, while mice treated with IPD (this compound tosilate) showed minimum skin lesions with scarce mast cell infiltration. researchgate.net

Histopathological and Morphological Assessments

Histopathological and morphological assessments involve the microscopic examination of tissues to identify and quantify structural changes induced by disease or treatment. These methods are vital for evaluating the impact of this compound on inflammatory processes in various organs.

Tissue Staining and Microscopic Analysis (e.g., lung, nasal mucosa, kidney, skin)